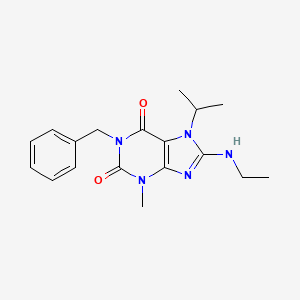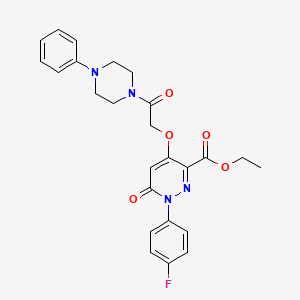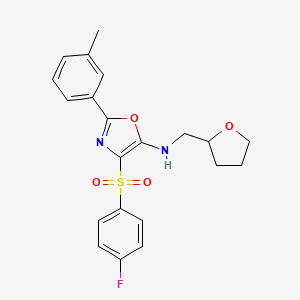![molecular formula C21H29NO2S B2658541 N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide CAS No. 1797025-64-9](/img/structure/B2658541.png)
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is a member of the adamantane family of drugs and was first synthesized in the late 1960s. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique structure, combining adamantane and phenylsulfanyl groups, may contribute to enhanced drug stability and bioavailability. Researchers are exploring its use in creating new medications for treating neurological disorders and infectious diseases .
Neuroprotective Agents
Due to its structural similarity to known neuroprotective compounds, N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is being investigated for its potential to protect neurons from damage. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Research
The compound’s adamantane moiety is known for its antiviral properties, particularly against influenza viruses. Researchers are studying its efficacy in inhibiting viral replication and its potential use in developing new antiviral drugs .
Cancer Treatment
N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is being explored for its anticancer properties. Its ability to interfere with cancer cell proliferation and induce apoptosis makes it a candidate for developing new cancer therapies. Studies are focusing on its effectiveness against various cancer cell lines .
Drug Delivery Systems
The compound’s unique chemical structure allows it to be used in advanced drug delivery systems. Researchers are investigating its potential to enhance the delivery of therapeutic agents to specific target sites within the body, improving the efficacy and reducing the side effects of treatments .
Antioxidant Properties
Studies have shown that N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide exhibits significant antioxidant activity. This property is being leveraged in research aimed at developing treatments for oxidative stress-related conditions, such as cardiovascular diseases and chronic inflammation .
Material Science
Beyond its pharmaceutical applications, this compound is also being studied in the field of material science. Its stability and unique chemical properties make it a candidate for developing new materials with specific desired characteristics, such as enhanced durability or specific reactivity .
Biochemical Research
In biochemical research, N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide is used as a tool to study various biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for understanding complex biological processes and developing new biochemical assays .
特性
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2S/c1-24-21(17-10-15-9-16(12-17)13-18(21)11-15)14-22-20(23)7-8-25-19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBKHGBHZVDWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2658460.png)

![1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2658466.png)
![Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2658467.png)
![2-Methyl-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658468.png)
![2-[4-(Tetrazol-2-yl)butyl]isoindole-1,3-dione](/img/structure/B2658471.png)



![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2658476.png)
![N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2658478.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658480.png)